N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide
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Overview
Description
N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of bromine, nitro groups, and a nitramide functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide typically involves the nitration of 4-bromoaniline followed by the introduction of a nitramide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. The final step involves the methylation of the nitramide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitro groups.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Products include various nitro and nitroso derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide involves its interaction with molecular targets through its functional groups. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions and form covalent bonds with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar in structure but lacks the nitramide group.
4-Bromo-2,6-dinitrophenyl acetaldehyde: Contains similar functional groups but differs in the aldehyde group.
Properties
CAS No. |
62323-66-4 |
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Molecular Formula |
C7H5BrN4O6 |
Molecular Weight |
321.04 g/mol |
IUPAC Name |
N-(4-bromo-2,6-dinitrophenyl)-N-methylnitramide |
InChI |
InChI=1S/C7H5BrN4O6/c1-9(12(17)18)7-5(10(13)14)2-4(8)3-6(7)11(15)16/h2-3H,1H3 |
InChI Key |
OESGWBJMHHFQRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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